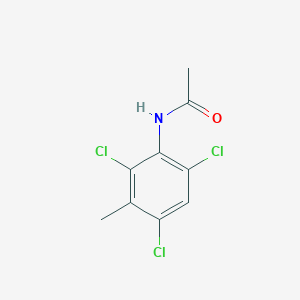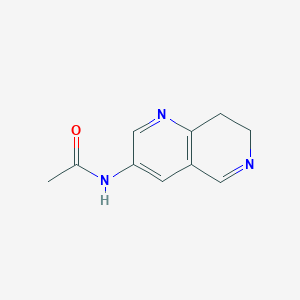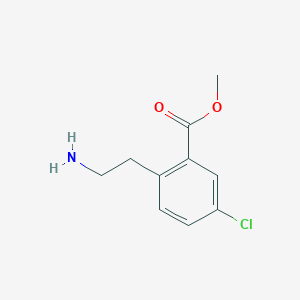![molecular formula C13H17NO2 B13879457 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of phenyl-substituted ketones with ethylene glycol and piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate ketal, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the spirocyclic compound, as well as substituted phenyl derivatives.
Applications De Recherche Scientifique
7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A similar spirocyclic compound without the phenyl group.
4-Piperidone ethylene acetal: Another related compound used in organic synthesis.
Uniqueness
The presence of the phenyl group in 7-Phenyl-1,4-dioxa-8-azaspiro[45]decane distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
7-phenyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(5-3-1)12-10-13(6-7-14-12)15-8-9-16-13/h1-5,12,14H,6-10H2 |
Clé InChI |
LFVKIMZWPUTFMF-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CC12OCCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)




![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)



![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)



